Product packaging for Antibacterial synergist 1(Cat. No.:)

Antibacterial synergist 1

Cat. No.: B12419577
M. Wt: 344.4 g/mol
InChI Key: ASJNWOPCCOKNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Escalating Crisis of Antimicrobial Resistance in Global Health

Antimicrobial resistance (AMR) has become one of the most significant threats to global public health in the 21st century. who.intnih.gov This crisis occurs when microorganisms such as bacteria, viruses, fungi, and parasites evolve and no longer respond to the medicines designed to combat them, making common infections difficult or impossible to treat. who.int The World Health Organization (WHO) has identified AMR as one of the top global public health and development threats. who.int In 2019 alone, bacterial AMR was directly responsible for an estimated 1.27 million deaths worldwide and contributed to nearly 4.95 million deaths. who.intnih.govwho.int Projections suggest that if this trend continues unabated, the annual death toll from AMR could reach 10 million by 2050, surpassing the number of deaths from cancer. nih.govmdpi.com

The primary drivers of this escalating crisis are the misuse and overuse of antimicrobial drugs in humans, animals, and plants, which accelerates the natural process of microbial genetic evolution. who.intnih.gov The consequences of AMR are far-reaching, threatening to reverse many of the medical advancements of the modern era. who.int Life-saving procedures such as surgery, cancer chemotherapy, organ transplantation, and care for premature infants become significantly riskier as the effectiveness of prophylactic and therapeutic antibiotics diminishes. who.int

Economically, the impact is equally staggering. The World Bank estimates that AMR could lead to an additional US1 trillion to US$3.4 trillion by 2030. who.intwho.int This silent pandemic affects all countries, but its burden is disproportionately felt in low- and middle-income nations, where poverty and inequality exacerbate both the drivers and the consequences of resistance. who.intwho.int

Rationale for Synergistic Strategies in Combating Bacterial Pathogens

Given the slow pipeline for new antibiotics and the rapid evolution of resistance, strategies to preserve and enhance the efficacy of existing drugs are crucial. who.intnih.gov Synergistic antibiotic combination therapy, where the combined effect of two or more drugs is greater than the sum of their individual effects, has emerged as a key strategy. nih.govijcmph.com

The traditional approach of using a single antibiotic, or monotherapy, faces significant limitations. oup.comersnet.org The immense selective pressure exerted by widespread antibiotic use has led to the emergence and proliferation of multidrug-resistant (MDR) bacteria, which are resistant to three or more classes of antibiotics. nih.govmdpi.com Bacteria acquire resistance through various mechanisms, including genetic mutations that alter the drug's target site, the acquisition of resistance genes via horizontal gene transfer, and the overexpression of efflux pumps that expel antibiotics from the cell. mdpi.comresearchgate.net

Each introduction of a new antibiotic class has historically been followed by the emergence of resistance. nih.gov This adaptive capability of bacteria, coupled with the high cost and slow pace of new antibiotic development, means that monotherapy can quickly become ineffective. innovationnewsnetwork.comatcc.org Furthermore, for certain severe infections, even when a pathogen is technically susceptible to an antibiotic in vitro, monotherapy may be clinically suboptimal. nih.gov This has driven the need for alternative therapeutic approaches, with combination therapy being a prominent option to overcome these limitations. oup.comwjgnet.com

Synergistic strategies aim to exploit different bacterial vulnerabilities simultaneously, enhancing therapeutic efficacy and potentially slowing the development of resistance. ijcmph.comnih.gov The mechanisms underlying these interactions are varied and can be broadly categorized:

Inhibition of Resistance Enzymes: One drug can inactivate an enzyme that would otherwise degrade or modify its partner antibiotic. A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. The inhibitor protects the β-lactam ring, the core structure of the antibiotic, from being destroyed by bacterial β-lactamase enzymes. jst.go.jpresearchgate.net

Enhanced Permeability: Some agents can disrupt the bacterial cell membrane or wall, increasing its permeability. researchgate.netfrontiersin.org This allows the second antibiotic to enter the bacterial cell more easily and reach its intracellular target in higher concentrations. ijcmph.com For instance, colistin (B93849) can damage the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics like rifampin. nih.govujms.net

Sequential Blockade of a Metabolic Pathway: Two drugs can inhibit different steps in the same essential metabolic pathway, leading to a more profound disruption of bacterial function than either drug could achieve alone.

Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. A synergistic agent can block these pumps, allowing the partner antibiotic to accumulate to effective concentrations inside the bacterium. researchgate.netfrontiersin.orgnih.gov

Disruption of Biofilms: Many chronic infections involve bacteria living within a protective matrix known as a biofilm. Some compounds can disrupt this matrix, exposing the embedded bacteria to the action of conventional antibiotics. ijcmph.comfrontiersin.org

By combining drugs with complementary mechanisms, synergistic therapy can broaden the spectrum of activity, overcome specific resistance mechanisms, and provide more effective treatment for infections caused by MDR pathogens. ijcmph.comscirp.org

Positioning of "Avibactam" within Contemporary Antibacterial Research

Within the landscape of antibacterial research, the development of novel β-lactamase inhibitors represents a critical advancement. Avibactam stands out as a pioneering antibacterial synergist. nih.govnih.gov Unlike previous inhibitors such as clavulanic acid and tazobactam, Avibactam is not a β-lactam itself; it is a non-β-lactam β-lactamase inhibitor. drugbank.comtandfonline.com

Its primary role is to act in combination with β-lactam antibiotics to restore their activity against resistant bacteria. drugbank.com Avibactam has an unusually broad spectrum of activity, inhibiting class A, class C, and some class D β-lactamases. nih.govnih.gov This includes difficult-to-treat enzymes like Klebsiella pneumoniae carbapenemases (KPCs) and AmpC β-lactamases, which are not effectively neutralized by older inhibitors. nih.govwikipedia.org

The mechanism of Avibactam is also distinct. It forms a covalent bond with the serine residue in the active site of the β-lactamase enzyme, but this reaction is reversible. nih.govtandfonline.com This allows Avibactam to effectively "tie up" the resistance enzymes without being permanently consumed, making it a highly efficient inhibitor. nih.gov

Avibactam is clinically available in combination with antibiotics like ceftazidime (B193861) and is under investigation with others such as aztreonam. drugbank.comclinicaltrials.gov These combinations are vital for treating complicated infections caused by multidrug-resistant Enterobacteriaceae and Pseudomonas aeruginosa. drugbank.comwikipedia.org The development of Avibactam exemplifies the success of synergistic strategies in addressing the AMR crisis, providing a crucial tool for clinicians facing infections with limited treatment options. nih.govmdpi.com

Detailed Research Findings

Research has extensively documented the synergistic potential of Avibactam when combined with various antibiotics against highly resistant bacterial strains. In-vitro studies using methods like checkerboard assays and time-kill assays consistently demonstrate that Avibactam can restore the susceptibility of partner antibiotics.

One key area of research is the combination of Ceftazidime-Avibactam (CZA) with Aztreonam (ATM). While Aztreonam is stable against metallo-β-lactamases (MBLs), it is often hydrolyzed by other co-produced enzymes like ESBLs and KPCs. als-journal.com Avibactam inhibits these other enzymes, thereby protecting Aztreonam and allowing it to act on MBL-producing bacteria. Multiple studies have reported significant synergistic effects, with some showing 100% synergy against aztreonam-resistant, MBL-producing Enterobacterales isolates. mjima.org

The table below summarizes findings from a study investigating the synergistic activity of CZA and ATM against MBL-producing clinical isolates. The Fractional Inhibitory Concentration (FIC) index is used to quantify synergy, where an index of ≤ 0.5 indicates a synergistic interaction.

Table 1: Synergistic Activity of Ceftazidime-Avibactam (CZA) and Aztreonam (ATM) against MBL-Producing Enterobacterales

Organism (No. of Isolates)Interaction TypeNumber of Isolates (%)FIC Index Range
Klebsiella pneumoniae, Escherichia coli, Klebsiella oxytoca, Enterobacter cloacae (40)Synergy36 (90%)0.001 - 0.5
Additive2 (5%)>0.5 - 1.0
Indifference2 (5%)>1.0 - 4.0

Data derived from a study on MBL-producing clinical isolates. als-journal.com Synergy is defined as an FIC index ≤ 0.5.

Similarly, strong synergistic effects have been observed when combining CZA with other antibiotics like colistin and fosfomycin (B1673569) against carbapenem-resistant Klebsiella pneumoniae (CRKP).

Table 2: In-Vitro Synergy of CZA with Other Antibiotics against CRKP

Antibiotic CombinationPercentage of Isolates Showing Synergy
Ceftazidime-Avibactam + Colistin78.2%
Ceftazidime-Avibactam + Fosfomycin63.6%
Ceftazidime-Avibactam + Amikacin (B45834)34.5%
Ceftazidime-Avibactam + Gentamicin (B1671437)32.7%

Data from a study evaluating combinations against 55 clinical CRKP isolates using a checkerboard assay. nih.gov

These research findings underscore the clinical potential of using Avibactam as a synergist to overcome formidable resistance mechanisms and expand the utility of existing antibiotics. oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O4 B12419577 Antibacterial synergist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(1-butyl-3-hydroxy-6-methyl-4-oxo-2-pyridinyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24)

InChI Key

ASJNWOPCCOKNCL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C

Origin of Product

United States

Discovery Methodologies and Identification of Novel Antibacterial Synergists

Experimental High-Throughput Screening Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for desired biological activity. This approach has been pivotal in identifying novel antibacterial synergists.

Phenotypic Screening for Synergistic Antibacterial Activity

Phenotypic screening involves testing compounds for their ability to produce a desired change in a whole organism or cell, without prior knowledge of the specific molecular target. In the context of antibacterial synergists, this often involves screening for compounds that inhibit bacterial growth only in the presence of a sub-inhibitory concentration of a known antibiotic. A key advantage of this approach is that it can identify compounds with novel mechanisms of action.

The discovery of "Antibacterial synergist 1" (compound 20p) emerged from a study focused on synthesizing and evaluating a series of 3-hydroxy-pyridin-4(1H)-one derivatives for their ability to inhibit virulence factors in P. aeruginosa. The screening process involved assessing the ability of these synthesized compounds to inhibit the production of pyocyanin (B1662382), a key virulence factor, and to prevent the formation of biofilms. This represents a phenotypic screening approach, as the primary measure of activity was the observable phenotype (reduced pyocyanin production and biofilm formation).

Key Research Findings for "this compound":

ActivityIC50 Value
Pyocyanin Production Inhibition8.6 μM
Biofilm Formation Inhibition4.5 μM

Mechanistic studies revealed that "this compound" functions by inhibiting the pqs quorum sensing system through the downregulation of pqsA gene expression. This targeted effect on a key virulence regulatory system, identified through a phenotypic screen, highlights the power of this discovery methodology.

Target-Based Screening for Synergistic Modulators

In contrast to phenotypic screening, target-based screening focuses on identifying molecules that interact with a specific, predetermined molecular target, such as an enzyme or receptor crucial for bacterial survival or virulence. This approach is often more direct and can provide immediate insight into the mechanism of action.

For antibacterial synergists, target-based screens can be designed to identify compounds that, for example, inhibit bacterial enzymes responsible for antibiotic resistance or modulate the activity of proteins involved in virulence. While the initial discovery of "this compound" was based on a phenotypic screen, the subsequent elucidation of its mechanism—the inhibition of the pqs quorum sensing system—provides a clear target for future rational drug design and target-based screening efforts. The proteins of the pqs system, such as PqsA, can be used in biochemical assays to screen for new inhibitors with potentially improved potency and pharmacological properties.

Advanced Computational and In Silico Paradigms

Computational methods are increasingly used to accelerate the discovery of new drugs, including antibacterial synergists. These in silico approaches can screen vast virtual libraries of compounds, predict their activity, and optimize their properties, thereby reducing the time and cost associated with experimental screening.

Machine Learning and Deep Learning Algorithms for Synergist Prediction

Machine learning (ML) and deep learning (DL) algorithms are powerful tools for predicting the synergistic interactions of antibacterial agents. These models can be trained on large datasets of known synergistic and non-synergistic combinations to identify patterns and relationships that are not readily apparent to human researchers. By analyzing the chemical structures and biological properties of compounds, ML and DL models can predict the likelihood that a novel compound will act as a synergist with a particular antibiotic. While not the primary method for the discovery of "this compound," these predictive models could be employed to screen virtual libraries for other compounds with similar predicted activity profiles, potentially leading to the discovery of new classes of synergists.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Synergistic Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. In the context of antibacterial synergists, QSAR models can be developed to predict the synergistic efficacy of a compound based on its molecular descriptors. These models can be used to prioritize compounds for experimental testing and to guide the chemical modification of lead compounds to improve their synergistic activity. For a compound like "this compound," a QSAR model could be built using the data from the series of 3-hydroxy-pyridin-4(1H)-one derivatives to understand the structural features that are most important for the inhibition of pyocyanin production and biofilm formation.

Cheminformatics and Ligand/Protein-Based Virtual Screening for "this compound"

Cheminformatics encompasses the use of computational methods to analyze and model chemical information. Virtual screening, a key cheminformatics tool, can be either ligand-based or protein-based.

Ligand-based virtual screening relies on the knowledge of known active compounds. A model, such as a pharmacophore, is built based on the structural features of these active molecules. This model is then used to search virtual libraries for other compounds that share these features. In the case of "this compound," its known structure could be used as a template to search for structurally similar compounds with potentially similar biological activity.

Protein-based virtual screening , also known as molecular docking, requires the three-dimensional structure of the biological target. In this approach, virtual compounds are "docked" into the binding site of the target protein, and their binding affinity is calculated. This method can be used to identify compounds that are predicted to bind strongly to the target and thus are more likely to be active. The identification of the pqs system as the target of "this compound" opens the door for protein-based virtual screening against key enzymes like PqsA to discover novel inhibitors.

Systems Biology and Network-Based Approaches for Identifying Synergistic Targets

Systems biology offers a holistic approach to understanding complex biological systems, which is invaluable in the search for antibacterial synergists. By integrating various levels of 'omics' data—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of bacterial physiology and drug- Baction. mdpi.com This allows for the identification of novel synergistic targets that might not be apparent through traditional methods.

Network-based approaches, a key component of systems biology, are particularly powerful for predicting synergistic drug combinations. researchgate.netnih.gov These methods analyze the complex web of interactions between genes, proteins, and metabolites within a bacterium. By mapping how different drugs perturb these networks, scientists can identify pairs of compounds that are likely to have a synergistic effect. nih.gov For instance, a graph learning framework can be used to predict synergistic antibiotic combinations by quantifying the relationships between the targets of different drugs within a biological network. nih.gov It has been observed that synergistic drug pairs often have a smaller "network proximity," meaning their targets are closely related within the network. nih.gov

Machine learning algorithms can further enhance these predictive models by identifying patterns in large datasets of drug combinations and their effects. nih.gov These computational approaches can screen vast virtual libraries of compounds to pinpoint promising candidates for synergistic activity, accelerating the discovery process. researchgate.netnih.gov

Table 1: Network-Based Approaches for Synergist Discovery

Approach Description Application
Network Proximity Measures the closeness of drug targets within a biological network. Synergistic pairs often have smaller network proximity. nih.gov Predicting synergistic antibiotic combinations. nih.gov
Graph Learning Utilizes machine learning on network data to model and predict drug interactions. nih.gov Identifying novel synergistic drug pairs from large datasets. nih.gov

| Chemical-Genetic Interactions | Analyzes how a compound's activity changes across a panel of mutant bacterial strains to predict its mechanism of action and potential synergistic partners. frontiersin.org | Elucidating drug mechanisms and identifying synergistic combinations. frontiersin.org |

Bio-prospecting and Natural Product-Derived Synergist Identification

Nature remains a vast and largely untapped resource for novel therapeutic agents, including antibacterial synergists. Bio-prospecting involves the systematic search for and discovery of new compounds from biological sources.

Environmental microbiomes, from soil and marine sediments to the symbiotic microbes associated with plants and animals, represent a rich reservoir of chemical diversity. nih.gov These microorganisms have evolved in competitive environments, often producing secondary metabolites with potent biological activities, including antimicrobial and synergistic properties. frontiersin.org

The process of discovering synergist candidates from these environments typically involves:

Sample Collection: Gathering samples from diverse and often extreme environments to maximize the chance of finding novel microorganisms.

Microbial Isolation and Cultivation: Using various techniques to grow the collected microbes in the laboratory.

Screening for Activity: Testing extracts from these microbial cultures for their ability to enhance the activity of known antibiotics against pathogenic bacteria. This is often done using checkerboard assays, which systematically test different concentrations of the extract and the antibiotic. mdpi.com

Bioassay-Guided Fractionation: If synergistic activity is detected, the crude extract is separated into its individual chemical components. Each fraction is then re-tested for activity to isolate the specific compound responsible for the synergistic effect. frontiersin.org

Structure Elucidation: Once a pure, active compound is isolated, its chemical structure is determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metagenomic approaches can also be employed, where DNA is extracted directly from an environmental sample without first cultivating the microbes. elsevierpure.com This allows researchers to access the genetic information of a much broader range of organisms and identify genes that may produce novel antibacterial or synergistic compounds. elsevierpure.com

Plants have a long history of use in traditional medicine to treat infections, and modern science is now validating this use by identifying the specific phytochemicals responsible for their therapeutic effects. nih.gov Many of these plant-derived compounds, while having weak or no antibacterial activity on their own, can act as powerful synergistic adjuvants that restore or enhance the efficacy of conventional antibiotics. nih.govmdpi.com

Phytochemicals can exert their synergistic effects through various mechanisms, such as:

Inhibiting resistance mechanisms: Some compounds can block efflux pumps, the cellular machinery that bacteria use to expel antibiotics. mdpi.com

Disrupting the bacterial cell membrane: This can increase the permeability of the membrane to antibiotics, allowing them to reach their intracellular targets more easily. mdpi.com

Inhibiting bacterial enzymes: Certain phytochemicals can inhibit enzymes that are crucial for bacterial survival or that contribute to antibiotic resistance, such as β-lactamases. nih.gov

The discovery of these synergistic phytochemicals follows a similar path to that of microbial bio-prospecting, involving extraction, screening, and isolation of active compounds. High-throughput screening methods are often used to rapidly test large libraries of plant extracts and purified phytochemicals for their synergistic potential with a range of antibiotics. nih.gov

Table 2: Examples of Phytochemicals with Synergistic Antibacterial Activity

Phytochemical Class Example Compound Mechanism of Synergistic Action Source
Alkaloids Berberine (B55584) Efflux pump inhibition mdpi.com Berberis species informahealthcare.com
Flavonoids Kaempferol Disrupts cell membrane integrity mdpi.com Various fruits and vegetables mdpi.com
Terpenoids Withaferin A Inhibition of New Delhi metallo-β-lactamase (NDM-1) mdpi.com Withania somnifera mdpi.com

| Phenols | Apigenin | Inhibition of D-Alanine:D-alanine ligase mdpi.com | Chamomile, parsley mdpi.com |

Molecular and Cellular Mechanisms of Synergistic Action of Antibacterial Synergist 1

Modulation of Bacterial Cell Envelope Integrity and Function

The bacterial cell envelope is a crucial structure for survival, providing physical protection and controlling the passage of substances. "Antibacterial Synergist 1" compromises this barrier, rendering bacteria more susceptible to antibiotic action.

Gram-negative bacteria possess a formidable outer membrane (OM) that acts as a highly selective barrier, preventing many antibiotics from reaching their intracellular targets. nih.govacs.orgplos.org This membrane's outer leaflet is composed of lipopolysaccharides (LPS), which are stabilized by divalent cations like Mg²⁺ and Ca²⁺, creating a tightly packed, negatively charged surface that repels many antimicrobial compounds. acs.org

"this compound" functions as a permeabilizing agent, disrupting this protective OM. Research demonstrates that such synergists often interact with and displace the stabilizing divalent cations from the LPS layer. acs.org This displacement leads to a disorganization of the LPS structure, creating transient pores and regions of instability within the outer membrane. This increased permeability allows antibiotics, which are normally excluded, to traverse the OM and access their targets in the periplasm or cytoplasm. nih.govplos.org The effectiveness of this permeabilization is a key mechanism for resensitizing Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii to antibiotics that are typically only effective against Gram-positive bacteria. nih.govnih.gov

Table 1: Effect of Synergist-Mediated Outer Membrane Permeabilization

Target BacteriumPartner AntibioticObservationMechanism of Action
E. coliRifampicin (B610482)Significant reduction in Minimum Inhibitory Concentration (MIC)Disruption of LPS layer allows rifampicin to reach its intracellular RNA polymerase target. nih.govnih.gov
P. aeruginosaVancomycin (B549263)Potentiation of vancomycin activityIncreased OM permeability allows the large glycopeptide antibiotic to access the peptidoglycan layer. nih.gov
A. baumanniiErythromycinReversal of resistanceFacilitated entry of macrolide antibiotic across the normally impermeable outer membrane. nih.govnih.gov

The peptidoglycan (PG) layer, a key component of both Gram-positive and Gram-negative cell walls, provides structural rigidity and protects the cell from osmotic lysis. mdpi.com This layer is synthesized and remodeled by a group of enzymes known as penicillin-binding proteins (PBPs). nih.gov Antibiotics like β-lactams function by inhibiting these PBPs, thereby blocking the final cross-linking steps of PG synthesis and weakening the cell wall. nih.govyoutube.com

"this compound" can potentiate the effects of such antibiotics by further destabilizing the cell wall architecture. While not directly inhibiting PG synthesis itself, its action on the outer membrane (in Gram-negatives) or direct interaction with the cell wall can expose the PG layer to degradative enzymes or enhance the access of β-lactam antibiotics to the PBPs located in the periplasmic space. mdpi.com In some cases, synergistic compounds can induce stress responses in bacteria that alter the regulation of genes involved in cell wall maintenance, making the cell more vulnerable to antibiotics that target this structure. youtube.com The production of certain non-ribosomal peptides by bacteria can be induced by the presence of peptidoglycan from a competitor, suggesting a natural mechanism of targeting this structure for synergistic attack. researchgate.net

The cytoplasmic, or inner, membrane is vital for numerous cellular functions, including maintaining the electrochemical gradient (membrane potential) necessary for energy production, transport, and signaling. nih.gov "this compound" can act as a membrane-active agent, disrupting this critical barrier. asm.org

Research on synergistic peptides shows they often possess cationic and amphipathic properties, allowing them to preferentially interact with the negatively charged bacterial cytoplasmic membrane. nih.govnih.gov Upon accumulation, these molecules can insert into the lipid bilayer, leading to depolarization of the membrane potential. nih.gov This disruption dissipates the cell's energy stores and leads to the leakage of essential intracellular components, such as ions (e.g., K+) and nucleic acids. asm.org This damage to the cytoplasmic membrane is a direct bactericidal action and also facilitates the entry of other antibiotics into the cell, contributing to the synergistic effect. nih.govresearchgate.net

Table 2: Impact of "this compound" on Cytoplasmic Membrane Function

ParameterEffectConsequenceReference
Membrane PotentialDepolarizationLoss of cellular energy, impaired transport nih.gov
Membrane PermeabilityIncreasedLeakage of ions, ATP, and nucleic acids asm.org
Structural IntegrityDisruption/Pore FormationLoss of osmotic balance, cell lysis nih.gov

Overcoming Intrinsic and Acquired Bacterial Resistance Mechanisms

A primary driver of antibiotic failure is the array of resistance mechanisms bacteria have evolved. "this compound" can directly counteract these defenses, restoring antibiotic activity.

Efflux pumps are membrane transporters that actively expel a wide range of structurally diverse compounds, including many classes of antibiotics, from the bacterial cell. nih.govcaister.com Overexpression of these pumps is a major mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria, as it prevents antibiotics from reaching a sufficient intracellular concentration to be effective. nih.govmdpi.com

"this compound" functions as an efflux pump inhibitor (EPI). nih.govnih.gov By binding to components of the efflux pump, it can act as a competitive substrate or an allosteric inhibitor, disrupting the pump's ability to recognize and extrude antibiotics. mdpi.comnih.gov This inhibition leads to the intracellular accumulation of the co-administered antibiotic, allowing it to reach its target and exert its antimicrobial effect. mdpi.com This mechanism is particularly effective in restoring the activity of antibiotics like fluoroquinolones and tetracyclines against resistant strains of E. coli and K. pneumoniae. nih.govnih.gov The AMP Cecropin A, for example, has been shown to inhibit efflux pump activity in uropathogenic E. coli. frontiersin.org

Bacteria can achieve resistance by producing enzymes that chemically modify or degrade antibiotics, rendering them inactive. nih.govnih.gov A prominent example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring that is critical to the function of penicillins and cephalosporins. nih.govresearchgate.net Other resistance enzymes include those that modify aminoglycosides (e.g., aminoglycoside phosphotransferases) or chloramphenicol (B1208) (chloramphenicol acetyltransferase) by adding chemical groups that prevent the antibiotic from binding to its target. nih.govresearchgate.net

"this compound" can act to protect antibiotics from this enzymatic inactivation. Some synergists, like β-lactamase inhibitors (e.g., clavulanic acid), are designed to bind irreversibly to the active site of these enzymes, effectively neutralizing them. This allows the partner β-lactam antibiotic to remain intact and carry out its function of inhibiting cell wall synthesis. researchgate.net Other synergistic mechanisms may involve the inhibition of protein synthesis, which indirectly reduces the production of these resistance enzymes. For instance, the synergistic effect of gentamicin (B1671437) with cephaloridine (B1668813) has been linked to the inhibition of β-lactamase synthesis. jst.go.jp

Restoration of Antibiotic Binding Affinity to Altered Target Sites

One of the primary mechanisms by which bacteria develop resistance is through the alteration of the specific sites that antibiotics target. nih.govresearchgate.net These modifications, often arising from spontaneous genetic mutations, reduce the binding affinity of the antibiotic, rendering it ineffective. nih.govresearchgate.net Examples of this include mutations in RNA polymerase and DNA gyrase, which confer resistance to rifamycins (B7979662) and quinolones, respectively. researchgate.net "this compound" can counteract this resistance mechanism. Research suggests that certain synergistic compounds can modify these altered active sites on the bacterial cell, potentially restoring the antibiotic's ability to bind effectively. researchgate.net This action may involve inhibiting the bacterial enzymes responsible for modifying the target site or directly interacting with the target to reverse the conformational changes that prevent antibiotic binding. researchgate.netresearchgate.net By restoring the structural integrity of the target, "this compound" re-sensitizes the resistant bacteria to the partner antibiotic.

Delay or Prevention of De Novo Resistance Development

The combination of "this compound" with a conventional antibiotic can significantly delay or prevent the emergence of new, or de novo, bacterial resistance. When antibiotics are used alone, they exert a strong selective pressure that favors the survival and proliferation of resistant mutants. frontiersin.orgembopress.org However, combination therapies present a more complex challenge for bacteria, as they would need to simultaneously develop resistance to two agents with different mechanisms of action. frontiersin.orgnih.gov

Strategies that target bacterial virulence rather than bacterial growth are believed to exert less selective pressure, thereby reducing the likelihood of resistance emerging. frontiersin.orgnih.gov "this compound" often functions as an anti-virulence agent, which, when paired with a bactericidal or bacteriostatic antibiotic, creates a multi-pronged attack. This synergistic approach can improve the effectiveness of the antimicrobial agents, allowing for lower concentrations of antibiotics to be used, which further reduces the pressure for resistance development. frontiersin.orgnih.gov Studies on various synergistic combinations have shown that they can effectively reduce the emergence of resistance in bacteria such as E. coli. frontiersin.org

Direct Potentiation of Partner Antibiotic Activity

Facilitated Intracellular Accumulation of Co-administered Antibiotics

A key mechanism by which "this compound" enhances the efficacy of its partner antibiotic is by increasing the drug's concentration inside the bacterial cell. Many bacteria develop resistance by activating efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. nih.gov "this compound" can inhibit the function of these pumps. researchgate.net

Furthermore, it can disrupt the integrity of the bacterial cell wall and membrane. nih.govmdpi.com This disruption increases membrane permeability, creating pathways for the co-administered antibiotic to more easily enter the cell. researchgate.netmdpi.com For instance, studies on Trp-containing peptides demonstrated that they disrupt bacterial membranes, which promotes the delivery of antibiotics into the cytoplasm to access their targets. nih.gov Similarly, the compound oxethazaine (B1677858) was found to enhance the ability of colistin (B93849) to damage both the outer and cytoplasmic membranes of bacteria, leading to increased intracellular accumulation. nih.gov This dual action of efflux pump inhibition and membrane permeabilization ensures that the partner antibiotic reaches and maintains a sufficiently high concentration at its intracellular target site.

Modulation of Bacterial Metabolic Pathways for Increased Susceptibility

The metabolic state of a bacterium is a crucial determinant of its susceptibility to antibiotics. mdpi.comnih.gov Many bactericidal antibiotics are most effective against metabolically active cells. nih.govnih.gov "this compound" can modulate key metabolic pathways within bacteria to increase their vulnerability to conventional antibiotics. mdpi.com

Research has shown that interventions targeting bacterial metabolism can enhance the efficacy of existing drugs. mdpi.com For example, modulating central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can influence an antibiotic's effectiveness. mdpi.comnih.gov Some bactericidal drugs actively stimulate metabolic activity, leading to the production of reactive oxygen species (ROS) that contribute to cell death. nih.gov "this compound" can potentially rewire bacterial metabolism to a state that is more conducive to the antibiotic's lethal action, thereby restoring drug sensitivity in otherwise tolerant strains. mdpi.com This approach represents a novel therapeutic strategy to combat persistent bacterial populations and hinder the emergence of resistance. mdpi.com

Disruption and Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. wikipedia.org This mode of growth provides significant protection against antibiotics and the host immune system, contributing to chronic infections and treatment failure. mdpi.comnih.gov "this compound" demonstrates potent anti-biofilm activity through multiple mechanisms.

It can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. embopress.orggreenmedinfo.com By inhibiting QS signaling molecules, "this compound" can prevent the initial stages of biofilm development. mdpi.comgreenmedinfo.com Furthermore, it has been shown to reduce the production of EPS, which is the primary structural component of the biofilm matrix. mdpi.com It can also impair bacterial motility, which is critical for the initial attachment to surfaces and the subsequent structuring of the biofilm. mdpi.comgreenmedinfo.com Studies on natural compounds like Ferulic Acid and Ginkgetin have shown they significantly inhibit biofilm formation without affecting bacterial growth, thereby functioning as effective antibiotic adjuvants. mdpi.comgreenmedinfo.com The combination of EGCG-S with certain antibiotics has been shown to inhibit biofilm formation by as much as 95-99%. nih.govnih.gov

Table 1: Effect of Synergistic Agents on Biofilm Inhibition

Synergistic AgentPartner Antibiotic(s)Target BacteriumObserved EffectReference
Ferulic Acid (FA)Fosfomycin (B1673569), Ceftriaxone, Gentamicin, TetracyclineEscherichia coliSignificant inhibition of biofilm formation; potent synergistic activity, especially with fosfomycin. mdpi.com
Ginkgetin (Gin)Gentamicin, Colistin B, Colistin EEscherichia coliReduces biofilm formation, exopolysaccharide production, and motility. greenmedinfo.com
EGCG-SVariousE. coli, P. aeruginosa, S. aureus, S. epidermidisOptimal formulations inhibited biofilm formation by 95-99%. nih.govnih.gov
Trp-containing PeptidesPenicillin, Ampicillin, Erythromycin, TetracyclineStaphylococcus epidermidis (MRSE)Significantly inhibited biofilm formation when combined with antibiotics. nih.gov

Attenuation of Bacterial Virulence Factors by "this compound"

Rather than directly killing bacteria, an alternative and promising strategy is to disarm them by neutralizing their virulence factors. nih.gov Virulence factors are molecules, such as toxins and enzymes, that enable a pathogen to infect a host and cause disease. nih.gov This anti-virulence approach is thought to impose less selective pressure for the development of resistance compared to traditional antibiotics. frontiersin.orgembopress.org

"this compound" can act as a potent anti-virulence agent, often by inhibiting the quorum sensing (QS) systems that regulate the expression of these factors. frontiersin.orgembopress.orgresearchgate.net By blocking bacterial communication, "this compound" can down-regulate the production of a wide array of virulence factors, including proteases, pyocyanin (B1662382), and elastase. embopress.orgnih.gov For example, research on synthetic furanones demonstrated their ability to specifically target QS systems in Pseudomonas aeruginosa, leading to inhibited virulence factor expression and promoting the clearance of the bacteria in a pulmonary infection model. embopress.orgresearchgate.net This attenuation of pathogenicity renders the bacteria more susceptible to the host's immune system and the action of co-administered antibiotics. embopress.orgnih.gov

Table 2: Research Findings on Synergistic Mechanisms

MechanismExample Synergist/Compound ClassKey Research FindingReference
Intracellular AccumulationTrp-containing PeptidesDisrupted bacterial membranes, promoting antibiotic delivery into the cytoplasm. Led to 32- to 64-fold reductions in MIC for ampicillin. nih.gov
Biofilm InhibitionWogoninReduced production of virulence factors (pyocyanin, elastase) and inhibited motility and biofilm formation in P. aeruginosa. nih.gov
Attenuation of VirulenceFuranone C-30Inhibited expression of QS-controlled virulence factors in P. aeruginosa and increased susceptibility to tobramycin. researchgate.net
Delay of ResistanceCATH-1 (AMP)In combination with erythromycin, delayed the emergence of resistance in E. coli. frontiersin.org
Membrane PermeabilizationNaringenin (NG)In combination with amikacin (B45834) (AMK), destroyed the cell membrane and wall structure of E. coli. mdpi.com

Molecular Targets and Pathophysiological Pathways Influenced by Antibacterial Synergist 1

Elucidation of Specific Molecular Targets

Antibacterial synergists function by interacting with a variety of molecular targets within bacterial cells, enhancing the efficacy of conventional antibiotics. These targets can be broadly categorized into proteins, nucleic acids, and lipids.

Protein Targets: Enzymes, Transporters, and Regulatory Proteins

A primary mechanism of synergistic action involves the targeting of bacterial proteins. This can include enzymes that are essential for bacterial survival, transport proteins that regulate the influx and efflux of substances, and regulatory proteins that control various cellular processes.

Enzymes: Some synergists inhibit enzymes that are responsible for antibiotic degradation or modification, thereby protecting the antibiotic from inactivation. For instance, inhibitors of β-lactamases are a classic example of synergists that prevent the breakdown of β-lactam antibiotics. Other synergists may target enzymes crucial for metabolic pathways. For example, trimethoprim (B1683648) acts synergistically with sulfonamides by inhibiting dihydrofolate reductase (DHFR), an enzyme in the folic acid synthesis pathway that is essential for nucleic acid synthesis. youtube.complos.orgplos.org Similarly, some compounds inhibit DNA gyrase, an enzyme critical for DNA replication. nih.gov

Transporters: Another key strategy is the targeting of transport proteins. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and are a major cause of antibiotic resistance. researchgate.netfrontiersin.org Synergists can inhibit these pumps, leading to an increased intracellular concentration of the antibiotic. For example, the antimicrobial peptide Cecropin A has been shown to inhibit efflux pump activity in uropathogenic E. coli. frontiersin.org Conversely, some synergists can facilitate the entry of antibiotics into the cell by interacting with transporter proteins like SbmA, as seen with the proline-rich antimicrobial peptide OM19r, which enhances the uptake of aminoglycosides. nih.govbohrium.com

Regulatory Proteins: Synergists can also modulate the activity of regulatory proteins that control bacterial virulence and resistance. For instance, some natural compounds can inhibit regulatory systems like the Sae system in Staphylococcus aureus, which controls the expression of virulence factors. nih.gov

Table 1: Examples of Protein Targets for Antibacterial Synergists

Target Type Specific Target Synergist Example Mechanism of Action
Enzyme Dihydrofolate Reductase (DHFR) Trimethoprim Inhibition of folic acid synthesis, leading to impaired nucleic acid production. youtube.complos.orgplos.org
Enzyme DNA Gyrase Thiosemicarbazide derivatives Inhibition of DNA replication. nih.gov
Transporter Efflux Pumps Cecropin A Prevention of antibiotic expulsion from the cell. frontiersin.org
Transporter SbmA OM19r Facilitation of aminoglycoside entry into the cell. nih.govbohrium.com
Regulatory Protein Sae Regulatory System Benzyl isothiocyanate & Resveratrol Downregulation of virulence factor expression. nih.gov

Nucleic Acid Targets: DNA and RNA

Antibacterial synergists can also directly or indirectly target bacterial nucleic acids, interfering with the storage and expression of genetic information.

DNA: Some synergists, like the nitroimidazole metronidazole, work by causing damage to existing DNA. youtube.com Others, such as quinolones, inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and segregation. youtube.com The antiviral drug azidothymidine (AZT) has been found to act synergistically with inhibitors of folate biosynthesis by blocking bacterial DNA replication. plos.org

RNA: The process of transcription, where DNA is transcribed into messenger RNA (mRNA), is another target. Rifamycins (B7979662), for example, bind to RNA polymerase and inhibit the synthesis of mRNA. youtube.com Antisense technologies using molecules like peptide nucleic acids (PNAs) are being explored to specifically bind to and inhibit the translation of essential bacterial mRNAs. nih.govnih.gov For instance, PNAs targeting the mRNA of the acpP gene, which encodes the essential acyl carrier protein, have shown synergistic effects with antibiotics like polymyxin (B74138) B and trimethoprim. nih.gov

Table 2: Examples of Nucleic Acid Targets for Antibacterial Synergists

Target Type Specific Target/Process Synergist Example Mechanism of Action
DNA DNA Replication Azidothymidine (AZT) Blocks DNA replication, synergistic with folate synthesis inhibitors. plos.org
DNA DNA Structure Metronidazole Damages existing DNA. youtube.com
RNA Transcription (mRNA synthesis) Rifamycins Inhibits RNA polymerase. youtube.com
RNA Translation (mRNA) Peptide Nucleic Acids (PNAs) Binds to specific mRNA, preventing protein synthesis. nih.govnih.gov

Lipid Targets: Components of Bacterial Membranes

The bacterial cell membrane is a critical barrier and a prime target for antibacterial action. Synergists that target lipids primarily disrupt the integrity and function of these membranes.

The main lipid components of bacterial membranes, such as anionic phospholipids (B1166683), are attractive targets for the design of new antibacterial drugs. ucl.ac.be Membrane-active antimicrobials can disrupt the functional integrity of the bacterial membrane itself or modulate the function of essential membrane-associated proteins. d-nb.info The negative surface charge of bacterial membranes, due to lipids like phosphatidylglycerol and cardiolipin, provides an electrostatic basis for interactions with cationic antimicrobial peptides (CAMPs). d-nb.infonih.gov

For example, the antimicrobial peptide arenicin-1 increases the permeability of the bacterial cytoplasmic membrane, which enhances the entry of other antibiotics. nih.gov Similarly, daptomycin, a lipopeptide antibiotic, interacts with the bacterial membrane in a calcium-dependent manner, leading to membrane depolarization. nih.gov

Table 3: Examples of Lipid-Targeting Mechanisms by Antibacterial Synergists

Synergist Example Lipid Target/Interaction Consequence
Arenicin-1 Cytoplasmic membrane lipids Increased membrane permeability, enhanced entry of other antibiotics. nih.gov
Daptomycin Anionic phospholipids Membrane depolarization and disruption. nih.gov
Cationic Antimicrobial Peptides (CAMPs) Anionic phospholipids (e.g., phosphatidylglycerol) Electrostatic interaction leading to membrane perturbation. d-nb.info

Impact on Core Bacterial Cellular Processes

By acting on the molecular targets described above, antibacterial synergists disrupt fundamental cellular processes necessary for bacterial survival and proliferation.

Cell Wall and Membrane Biogenesis Pathways

The bacterial cell envelope, comprising the cell wall and membrane(s), is a crucial structure for maintaining cell shape and protecting against environmental stress.

Cell Wall Synthesis: Many antibiotics, such as β-lactams and glycopeptides, inhibit the synthesis of peptidoglycan, a major component of the bacterial cell wall. scienceopen.com Synergists can enhance the activity of these antibiotics. For example, some natural compounds can inhibit enzymes involved in the early cytoplasmic stages of peptidoglycan precursor synthesis. frontiersin.org The synergistic activity of certain compounds can be mediated by the localization of enzymes like MurG-dependent PBP2, which is involved in peptidoglycan synthesis. frontiersin.org Furthermore, inhibiting the synthesis of wall teichoic acids (WTA), another component of the Gram-positive cell wall, is a potential synergistic strategy. frontiersin.org

Membrane Biogenesis and Integrity: The assembly and maintenance of the bacterial membrane are vital. Synergists can disrupt these processes in several ways. Some compounds can interfere with the trafficking and insertion of lipoproteins into the outer membrane of Gram-negative bacteria, a process mediated by the Lol system. asm.orgresearchgate.net Disruption of outer membrane lipoprotein biogenesis can lead to defects in the membrane's barrier function. asm.org Many antimicrobial peptides increase membrane permeability, facilitating the entry of other drugs. researchgate.netnih.govnih.gov For instance, the combination of rutin (B1680289) and amikacin (B45834) has been shown to destroy the cell membrane of E. coli, leading to the leakage of intracellular components. mdpi.com

Table 4: Impact of Antibacterial Synergists on Cell Wall and Membrane Biogenesis

Cellular Process Specific Target/Pathway Synergist/Synergistic Combination Effect
Cell Wall Synthesis Peptidoglycan Synthesis Murgocil and Imipenem Inhibition of MurG-dependent PBP2 localization. frontiersin.org
Cell Wall Synthesis Wall Teichoic Acid (WTA) Synthesis Tunicamycin (inhibits TagO) Inhibition of the first step in WTA biosynthesis. frontiersin.org
Membrane Biogenesis Outer Membrane Lipoprotein Trafficking (Lol system) Peptidomimetics Inhibition of LptD homolog, disrupting outer membrane biogenesis. researchgate.net
Membrane Integrity Cytoplasmic Membrane Rutin and Amikacin Destruction of the cell membrane and leakage of intracellular contents. mdpi.com

Ribosomal and Protein Synthesis Machinery

Protein synthesis is an essential process for all living cells, and the bacterial ribosome is a major target for antibiotics.

Ribosomal Targeting: Many antibiotics, including aminoglycosides, macrolides, and tetracyclines, bind to different sites on the bacterial ribosome to inhibit protein synthesis. researchgate.netfrontiersin.org Synergistic effects can be achieved by combining antibiotics that target different aspects of ribosomal function. For example, the proline-rich antimicrobial peptide OM19r inhibits the translational elongation step of protein synthesis, while aminoglycosides like gentamicin (B1671437) inhibit the initiation step. Their combined action leads to a potent synergistic effect against multidrug-resistant E. coli. nih.govbohrium.com

Inhibition of Protein Synthesis: Antimicrobial peptides can also directly inhibit protein synthesis. Some, like Oncocin, can enter the bacterial cell and bind to the ribosome, blocking the peptide exit tunnel and preventing the elongation of the polypeptide chain. oncotarget.com Peptide nucleic acids (PNAs) can be designed to bind to the mRNA of essential genes, preventing their translation into proteins. nih.govnih.gov This antisense approach offers a highly specific way to inhibit the production of critical bacterial proteins.

Table 5: Impact of Antibacterial Synergists on Ribosomal and Protein Synthesis Machinery

Cellular Process Specific Target/Mechanism Synergist/Synergistic Combination Effect
Protein Synthesis Ribosomal Translation Elongation and Initiation OM19r and Gentamicin Dual inhibition of different stages of protein synthesis. nih.govbohrium.com
Protein Synthesis Ribosomal Peptide Exit Tunnel Oncocin Blocks the exit of newly synthesized peptides. oncotarget.com
Protein Synthesis mRNA Translation Peptide Nucleic Acids (PNAs) Prevents the translation of specific essential mRNAs. nih.govnih.gov

DNA Replication, Transcription, and Repair Mechanisms

While the principal target of "Antibacterial synergist 1" is the PqsR-mediated quorum sensing pathway, its direct impact on DNA replication, transcription, and repair mechanisms is not its primary mode of action. However, by modulating quorum sensing, it can indirectly influence these fundamental processes. Quorum sensing networks are intricately linked to the expression of a wide array of genes, including those that may be involved in DNA metabolism and repair. For instance, the inhibition of the PQS system can alter the expression of genes regulated by this pathway, which may include factors that contribute to DNA stability and repair, although specific research directly linking "this compound" to these mechanisms is not yet established. tandfonline.com

In a broader context of antibacterial compounds, some agents do directly target these pathways. For example, quinolone antibiotics are known to bind to DNA and DNA topoisomerases, thereby inhibiting DNA replication and leading to bactericidal effects. researchgate.net Another example involves berberine (B55584) derivatives, which have been suggested to intercalate into the DNA groove, disrupting its structure and function. acs.org A computational molecular docking study on a different series of compounds, one of which was also labeled '20p' (a spiro indanone fused pyrano[2,3-c]chromene), investigated its binding affinity to DNA gyrase, an essential enzyme in bacterial DNA replication. researchgate.net However, this study is distinct from the research on "this compound" as a quorum sensing inhibitor.

Energy Metabolism and Bioenergetics

The influence of "this compound" on bacterial energy metabolism and bioenergetics is an area of growing interest, though direct mechanistic studies are limited. It is known that some antibacterial agents can disrupt cellular energy production. For instance, certain peptides demonstrate antibacterial activity by causing a reduction in ATP production and leakage of intracellular ATP. acs.org Furthermore, niclosamide, an anthelmintic drug with antibacterial properties, is known to disrupt oxidative phosphorylation and stimulate mitochondrial adenosine (B11128) triphosphatase activity. nih.gov

While direct evidence for "this compound" is pending, its role as a quorum sensing inhibitor suggests potential indirect effects. Bacterial quorum sensing is known to regulate metabolic activity to align with the needs of the bacterial community. By disrupting this coordination, "this compound" could lead to dysregulated metabolic states, although the specific pathways affected remain to be elucidated.

Bacterial Stress Response Networks

"this compound" can indirectly modulate bacterial stress response networks through its primary action on quorum sensing. Bacterial communication systems are deeply integrated with stress responses, allowing populations to adapt to adverse conditions. By blocking a key signaling pathway, "this compound" can render bacteria more susceptible to other stressors, including antibiotic treatment, which explains its synergistic activity. tandfonline.com

General antibacterial mechanisms often involve the induction of cellular stress. For example, the production of reactive oxygen species (ROS) is a common consequence of treatment with various antibacterial agents. medchemexpress.com Some compounds, like the natural product Argyrin B, have been shown to have antibacterial effects and are known to inhibit the immunoproteasome, a key component of the cellular stress response. medchemexpress.com While "this compound" is primarily known for inhibiting pyocyanin (B1662382) and biofilm formation, these virulence factors are themselves part of the bacterial strategy to cope with environmental and host-induced stress. medchemexpress.commedchemexpress.com

Interactive Data Table: Research Findings on this compound (Compound 20p)

Parameter Finding Reference
Chemical Class 3-hydroxy-pyridin-4(1H)-one analog tandfonline.com
Primary Target PqsR (Pseudomonas quinolone signal regulator) tandfonline.com
Mechanism Inhibition of pqsA expression, blocking pqs quorum sensing tandfonline.comacs.org
Primary Effects Inhibition of pyocyanin production (IC50 = 8.6 μM) tandfonline.commedchemexpress.com
Inhibition of biofilm formation (IC50 = 4.5 μM) tandfonline.commedchemexpress.com
Synergistic Activity Enhances efficacy of tobramycin, ciprofloxacin, and colistin (B93849) E against MDR P. aeruginosa biofilms tandfonline.com

Quantitative Methodologies for in Vitro Evaluation of Synergistic Efficacy of Antibacterial Synergist 1

Standardized Synergy Assessment Techniques

Standardized methods are the cornerstone of synergy testing, providing reproducible and comparable data across different studies and laboratories. These techniques are widely used to screen for and confirm synergistic interactions.

The checkerboard microdilution assay is the most frequently used method for evaluating antimicrobial combinations in vitro. mdpi.comasm.org This technique allows for the testing of numerous combinations of two agents simultaneously to determine their individual and combined effects on bacterial growth. nih.gov

The assay is typically performed in a 96-well microtiter plate. nih.gov One agent, for instance, "Antibiotic X," is serially diluted along the x-axis (columns), while "Antibacterial synergist 1" is serially diluted along the y-axis (rows). emerypharma.com Each well is then inoculated with a standardized suspension of the target bacterium. ribbitt.com The plate also includes wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs), which is the lowest concentration that inhibits visible bacterial growth. emerypharma.com After an incubation period of 16-24 hours, the wells are visually inspected for turbidity to identify the MIC of each agent alone and the MIC of the combination. asm.orgribbitt.com

The primary output of the checkerboard assay is the Fractional Inhibitory Concentration Index (FICI), a dimensionless value that quantifies the interaction between the two agents. emerypharma.comcreative-diagnostics.com The FICI is calculated using the MIC values obtained from the checkerboard plate.

The FIC for each compound is determined by dividing the MIC of the drug in combination by the MIC of the drug when used alone. ribbitt.comresearchgate.net The FICI is the sum of the individual FICs:

FICI = FIC of Agent A + FIC of Agent B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) asm.orgbio-protocol.org

The interaction is then classified based on the calculated FICI value. While slight variations exist, the most commonly accepted interpretation is as follows: emerypharma.comresearchgate.netresearchgate.net

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

A synergistic interaction indicates that the combined effect of the two agents is significantly greater than the sum of their individual effects. emerypharma.com Antagonism implies that the agents interfere with each other's activity. emerypharma.com Additivity or indifference suggests the combined effect is equal to or no different from the sum of their individual effects. asm.orgemerypharma.com

Table 1: Illustrative Checkerboard Assay Results for "this compound" and "Antibiotic X" against Pseudomonas aeruginosa

This table presents hypothetical data from a checkerboard assay to determine the FICI. The MIC of "Antibiotic X" alone is 64 µg/mL, and the MIC of "this compound" alone is 128 µg/mL. The lowest FICI value determines the nature of the interaction.

"Antibiotic X" in Combination (µg/mL)"this compound" in Combination (µg/mL)FIC of "Antibiotic X"FIC of "this compound"FICIInterpretation
8160.1250.1250.250Synergy
1680.2500.0630.313Synergy
4320.0630.2500.313Synergy
16320.2500.2500.500Synergy
32160.5000.1250.625Additive

While the checkerboard assay measures the inhibition of growth (bacteriostatic effect), the time-kill curve assay provides dynamic information about the rate at which bacteria are killed (bactericidal effect) over time. emerypharma.com This method is more labor-intensive but offers a more definitive assessment of synergy. asm.org

In this assay, a standardized inoculum of bacteria is exposed to the antimicrobial agents, both individually and in combination, in a liquid culture. Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria, measured as colony-forming units per milliliter (CFU/mL). asm.org

Synergy is typically defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL at a specific time point (usually 24 hours) with the combination compared to the most active single agent. asm.orgnih.gov Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. Indifference is a < 2-log10 change in CFU/mL. nih.gov

Table 2: Illustrative Time-Kill Assay Results for "this compound" and "Antibiotic X" against Staphylococcus aureus

This table shows hypothetical bacterial counts over 24 hours. The combination of "Antibiotic X" (at ¼ MIC) and "this compound" (at ¼ MIC) is compared against each agent alone and a no-drug growth control.

Time (hours)Growth Control (log10 CFU/mL)"Antibiotic X" alone (log10 CFU/mL)"this compound" alone (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
47.56.56.25.1
88.86.86.44.3
129.27.06.53.5
249.57.26.82.9

In this example, at 24 hours, the combination resulted in a bacterial count of 2.9 log10 CFU/mL. The most active single agent was "this compound" with 6.8 log10 CFU/mL. The difference is 3.9 log10, which is >2 log10, indicating a synergistic bactericidal effect.

The Etest (epsilometer test) is a gradient diffusion method that can be adapted for synergy testing. nih.gov It is less laborious than the checkerboard or time-kill assays. asm.org The method involves placing plastic strips impregnated with a predefined gradient of an antimicrobial agent onto an agar (B569324) plate inoculated with the test organism. nih.gov

Several Etest methods for synergy exist. One common approach involves placing two Etest strips, one for "Antibiotic X" and one for "this compound," onto the agar plate in a crossed configuration, typically at a 90° angle. nih.gov After incubation, the shape of the inhibition zone is observed. A deformation or merging of the inhibition ellipses near the intersection of the strips can indicate an interaction. The FICI can be calculated from the MIC values read from the scales on the strips where the inhibition zone edge intersects. researchgate.netnih.gov

Another method involves incorporating a fixed concentration of one agent (e.g., "this compound") into the agar medium and then placing the Etest strip of the second agent ("Antibiotic X") on the plate. asm.org A reduction in the MIC of "Antibiotic X" in the presence of the synergist compared to its MIC on drug-free agar indicates a positive interaction. Synergy is often defined as a reduction in the MIC by three or more twofold dilutions. asm.org

Multiple-Combination Bactericidal Antimicrobial Testing (MCBT) is a high-throughput method developed to rapidly screen for bactericidal activity among numerous combinations of two or three antibiotics. nih.govnih.gov This technique is particularly useful for highly resistant organisms where standard two-drug combinations may fail. atsjournals.org

The test is performed in 96-well microtiter plates where various combinations of antibiotics at fixed concentrations are pre-aliquoted. nih.gov An inoculum of the test organism is added to each well, and after incubation, the plates are read for visible growth to identify effective combinations. nih.gov This method can efficiently screen dozens or even hundreds of combinations, identifying potentially effective single, double, or triple-drug regimens. nih.govatsjournals.org The MCBT is valuable for identifying non-antagonistic and bactericidal combinations for further investigation. nih.gov

Checkerboard Microdilution Assay

Advanced In Vitro Experimental Models

While standardized tests are essential for initial screening, they often represent planktonic (free-floating) bacteria in static conditions. Advanced models aim to better simulate the complex environments found during an actual infection.

Biofilm Models: Bacteria in many chronic infections exist as biofilms—structured communities embedded in a self-produced matrix. mdpi.com Biofilms are notoriously tolerant to antibiotics. biorxiv.org Evaluating the synergy of "this compound" and an antibiotic against established biofilms is critical. This can be done using microtiter plate-based biofilm assays, where biofilms are grown in wells and then exposed to the drug combination. The efficacy is measured by quantifying the remaining viable bacteria or biofilm biomass. frontiersin.orgoup.com Synergy in this context is often defined by a significantly greater reduction in biofilm-associated cells by the combination compared to the individual agents. researchgate.net

Hollow-Fiber Infection Model (HFIM): The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic (PK) profiles of drugs over time. youtube.comnih.gov It consists of a cartridge with semi-permeable hollow fibers. Bacteria are contained in the space outside the fibers, while fresh medium containing the drugs is continuously pumped through the fibers, mimicking drug absorption, distribution, and clearance in the body. youtube.comasm.org This model allows for the study of how fluctuating concentrations of "this compound" and a partner antibiotic affect bacterial killing and the suppression of resistance over several days. nih.govoup.com The HFIM provides a more clinically relevant assessment of synergy than static models and can help optimize dosing regimens. nih.govnih.gov

Biofilm Eradication and Formation Inhibition Assays

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Assays to evaluate the synergy of "this compound" are designed to quantify both the prevention of new biofilm formation and the eradication of pre-existing, mature biofilms.

Standard methods for quantifying biofilm mass involve crystal violet (CV) staining. nih.govmdpi.comyoutube.com In inhibition assays, bacteria are cultured in microtiter plates with varying concentrations of "this compound" and a partner antibiotic. nih.gov After an incubation period, planktonic cells are washed away, and the remaining adherent biofilm is stained with CV. youtube.com The dye is then solubilized, and the absorbance is measured spectrophotometrically to quantify the total biofilm biomass. nih.gov A significant reduction in absorbance in the presence of the combination, compared to the agents alone, indicates synergistic inhibition of biofilm formation.

For eradication assays, biofilms are allowed to mature for a set period (e.g., 24 hours) before being treated with the antimicrobial agents. mdpi.com The remaining biofilm is then quantified using the same CV staining method. nih.gov In addition to biomass, the metabolic activity of cells within the biofilm can be assessed using tetrazolium-based dyes like TTC (triphenyl tetrazolium chloride), which is reduced by metabolically active cells to a colored formazan (B1609692) product. nih.govmdpi.commdpi.com A synergistic effect is noted when the combination treatment leads to a significantly greater reduction in biofilm biomass or metabolic activity than the sum of the individual agents' effects.

Table 1: Illustrative Data for Biofilm Formation Inhibition Assay
Treatment GroupConcentrationBiofilm Biomass (Absorbance at 590 nm)% Inhibition
Control (Untreated)-1.200%
Antibiotic XMIC0.9620%
This compoundSub-MIC1.0810%
Antibiotic X + this compoundMIC + Sub-MIC0.3670%

Cell Membrane Permeability and Integrity Assays (e.g., Propidium Iodide Uptake, Leakage Assays)

A key mechanism of synergistic action often involves the disruption of the bacterial cell membrane. Quantitative assays are used to measure the extent of this membrane damage.

The Propidium Iodide (PI) Uptake Assay is a widely used method that employs a fluorescent intercalating agent. nih.gov PI cannot cross the membrane of viable cells. sigmaaldrich.com However, when the cell membrane is compromised, PI enters the cell, binds to nucleic acids, and emits a red fluorescence. sigmaaldrich.comresearchgate.net The increase in fluorescence intensity, measured using a fluorometer or visualized by fluorescence microscopy, is directly proportional to the degree of membrane permeabilization. nih.govresearchgate.net A synergistic effect is demonstrated if the combination of "this compound" and an antibiotic results in a significantly higher PI uptake than either substance alone. virginia.edu

Leakage Assays provide another quantitative measure of membrane integrity by detecting the release of intracellular components. Damage to the cell membrane leads to the leakage of cytoplasmic materials, such as nucleic acids (DNA, RNA) and proteins. nih.gov The release of nucleic acids can be quantified by measuring the absorbance of the cell-free supernatant at 260 nm (A260 nm). researchgate.netresearchgate.net An increase in the A260 value indicates a loss of membrane integrity. researchgate.net Similarly, protein leakage can be measured using colorimetric assays like the Bradford assay on the supernatant. nih.gov

Table 2: Example of Propidium Iodide (PI) Uptake Assay Results
Treatment GroupRelative Fluorescence Units (RFU)Interpretation
Control (Untreated)50Baseline (Intact Membranes)
Antibiotic X150Minor Membrane Damage
This compound100Negligible Membrane Damage
Antibiotic X + this compound1200Significant Synergistic Membrane Damage

Microscopic Analysis of Bacterial Morphological Changes (e.g., Scanning Electron Microscopy)

High-resolution imaging techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for visualizing the physical consequences of synergistic antibacterial action on bacterial cells. doaj.org SEM analysis provides direct evidence of structural damage that may not be apparent from viability or permeability assays alone. researchgate.net

Cell Wall Disruption: Formation of pits, pores, or complete rupture of the cell envelope. researchgate.net

Surface Roughness: An increase in the roughness or wrinkling of the cell surface. researchgate.net

Cell Lysis: Complete disintegration of the cell, with visible leakage of intracellular contents.

Elongation or Swelling: Abnormal changes in cell shape and size due to interference with cell division or wall synthesis. nih.gov

Observing these dramatic morphological deformities provides strong qualitative and semi-quantitative support for the potent synergistic activity of the combination treatment. researchgate.net

Table 3: Common Bacterial Morphological Changes Observed via SEM after Synergistic Treatment
Observed ChangeDescription
Membrane BlebbingLocalized protrusions or bubbling of the cell membrane.
Cell ShrinkageReduction in cell volume due to loss of cytoplasmic content.
Surface Pitting/CrateringFormation of distinct holes or depressions on the bacterial surface.
Cell Lysis and DebrisDisintegration of cells into fragments and cellular debris.

Challenges and Considerations in Standardization and Reproducibility of Synergy Testing

Despite the availability of various in vitro methods, the field of antimicrobial synergy testing faces significant challenges in standardization and reproducibility. asm.orgmdpi.com There is no universally accepted "gold standard" method, which often leads to inconsistent results between different laboratories and techniques. mdpi.comnih.gov

One of the primary challenges is the discordance between different testing methodologies, such as the checkerboard, time-kill, and Etest methods. asm.orgnih.gov The checkerboard method, while popular, primarily measures the inhibition of growth and may not accurately reflect bactericidal synergy. asm.org Time-kill assays assess bactericidal activity directly but are laborious and time-consuming. nih.govasm.org The Etest can be simpler to perform but may also yield results that differ from the other methods. asm.orgnih.gov Studies comparing these techniques often find only moderate agreement, making it difficult to definitively classify an interaction as synergistic. asm.orgoup.com

Furthermore, the testing process itself is fraught with variables that can impact reproducibility. These include the choice of growth medium, the initial bacterial inoculum size, incubation times, and the specific endpoints used to define synergy. asm.orgnih.gov The interpretation of results, particularly from checkerboard assays via the Fractional Inhibitory Concentration (FIC) index, can also be complex.

These challenges highlight the critical need for standardized protocols and clear definitions for synergy. mdpi.com Without such standards, comparing data across different studies is difficult, and the clinical relevance of in vitro synergy findings remains an area requiring further investigation. asm.org

Omics Technologies in Understanding the Biological Impact of Antibacterial Synergist 1

Transcriptomic Profiling of Bacterial Responses

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This technology is a powerful tool for capturing the immediate bacterial response to "Antibacterial Synergist 1" by revealing which genes are activated or repressed. biorxiv.orgnih.gov Such analyses offer insights into the cellular pathways that are perturbed and the regulatory networks that govern the bacterial defense against the compound. nih.gov

Exposure of bacteria to "this compound" triggers a significant and rapid shift in the global gene expression profile. nih.gov Transcriptomic analyses, typically conducted using RNA sequencing (RNA-seq), reveal that a substantial portion of the bacterial genome is differentially regulated. nih.gov These changes often reflect a trade-off between growth and survival, where bacteria reallocate resources from metabolic processes to stress response pathways. nih.gov

Key observations from transcriptomic studies on bacteria treated with antimicrobial agents like "this compound" include:

Downregulation of Metabolic Pathways : A common response is the widespread downregulation of genes involved in central carbon metabolism, amino acid biosynthesis, and nutrient assimilation. nih.gov This suggests a general slowdown of cellular processes to conserve energy and resources under stress. nih.gov

Upregulation of Stress Response Genes : Bacteria actively combat the damage caused by antimicrobial agents by inducing stress response systems. oup.com Genes associated with oxidative stress repair, DNA damage repair (the SOS response), and protein misfolding (heat shock proteins) are frequently upregulated. nih.govoup.com

Alterations in Cell Envelope-Related Genes : Genes responsible for the biosynthesis and modification of the cell wall and membranes are often impacted, reflecting a direct or indirect effect of the compound on the bacterial envelope. frontiersin.org

These global transcriptional shifts provide a detailed fingerprint of the compound's impact on bacterial physiology. nih.gov

Table 1: Representative Global Gene Expression Changes in Bacteria Exposed to "this compound"

A critical application of transcriptomics is the identification of genes that contribute to antimicrobial resistance. biorxiv.orgmicrovioma.com When bacteria are exposed to "this compound," the expression levels of specific genes known to be involved in resistance are often modulated. This allows researchers to understand how bacteria might adapt and survive the treatment.

Mechanisms of resistance identified through gene expression profiling include:

Overexpression of Efflux Pumps : A primary defense mechanism is the upregulation of genes encoding multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. frontiersin.org These pumps actively expel antimicrobial compounds from the cell, reducing their intracellular concentration.

Enzymatic Degradation or Modification : The expression of genes encoding enzymes that can inactivate antimicrobial agents, such as β-lactamases, may be induced. mdpi.com

Target Modification : Transcriptional changes can lead to alterations in the drug's target site, reducing the binding affinity of the compound. xiahepublishing.com

By monitoring the expression of these resistance determinants, transcriptomics can provide early warnings about the potential for resistance development and offer targets for combination therapies designed to block these adaptive responses. xiahepublishing.comnih.gov

Proteomic Analysis of Bacterial Adaptations

Proteomics, the large-scale study of proteins, provides a direct look at the functional machinery of the cell. nih.gov Unlike the transcriptome, which shows gene expression potential, the proteome reflects the actual protein levels and their modifications, offering a more accurate snapshot of the cell's physiological state under the pressure of "this compound". mdpi.com Mass spectrometry-based techniques are central to these analyses, allowing for the identification and quantification of thousands of proteins. mdpi.com

Upon treatment with "this compound," bacteria undergo significant changes in their protein landscape. researchgate.net Quantitative proteomic studies reveal a complex pattern of up- and downregulated proteins, indicating a major reorganization of cellular functions to cope with the stress. nih.gov

Common findings include:

Changes in Metabolic Enzymes : The levels of proteins involved in key metabolic pathways, such as glycolysis and the TCA cycle, are often altered, which corroborates transcriptomic data and points to a metabolic rewiring for survival. turkjps.org

Alteration of Structural Proteins : Proteins involved in maintaining the cell envelope, such as outer membrane proteins (OMPs), may be downregulated to decrease permeability to the antibacterial agent. turkjps.orgfrontiersin.org

Induction of Stress Proteins : Chaperones and proteases that manage damaged or misfolded proteins are typically upregulated, highlighting the cellular effort to maintain protein homeostasis (proteostasis). oup.com

Post-Translational Modifications (PTMs) : Proteomics can also detect PTMs like phosphorylation or acetylation, which are rapid regulatory mechanisms that control protein activity without changing protein abundance. nih.gov These modifications play a crucial role in bacterial signaling and adaptation to stress.

Table 2: Selected Proteins with Differential Abundance Following Exposure to "this compound"

A key goal of proteomic analysis is to identify the direct molecular targets of an antimicrobial compound. umu.se Techniques such as activity-based protein profiling can reveal which specific bacterial proteins "this compound" binds to and inhibits. mdpi.com Identifying these primary targets is crucial for understanding its precise mechanism of action. umu.se

Beyond identifying individual targets, proteomics allows for the analysis of how these initial interactions cascade through the complex network of protein-protein interactions within the cell. kaust.edu.sa The inhibition of a single target protein can lead to widespread, downstream effects as the functions of its interacting partners are disrupted. This "network perturbation" analysis helps to explain the broader physiological consequences of the drug's action, such as the disruption of entire metabolic pathways or signaling cascades, which ultimately contribute to the synergistic bactericidal effect. kaust.edu.sa

Metabolomic Investigations into Cellular Metabolic Shifts

Metabolomics is the systematic study of the complete set of small-molecule metabolites within an organism. nih.gov This approach provides a functional readout of the cellular state, as metabolite levels are directly influenced by the activity of cellular enzymes and pathways. universiteitleiden.nl By profiling the metabolome of bacteria treated with "this compound," researchers can identify the precise biochemical pathways that are disrupted, offering a powerful method for elucidating the compound's mode of action. frontiersin.orgnih.gov

Treatment with "this compound" often induces profound and rapid changes in the bacterial metabolome. nih.gov Non-targeted metabolomic analyses can identify hundreds of metabolites that are significantly altered, revealing widespread metabolic dysregulation. asm.org

Key metabolic perturbations observed include:

Disruption of Central Carbon Metabolism : A frequent consequence of antibiotic stress is the interruption of core pathways like the TCA cycle, leading to the accumulation of certain intermediates and the depletion of others. mdpi.com

Interference with Biosynthesis Pathways : The synthesis of essential building blocks, such as amino acids, nucleotides (purines and pyrimidines), and fatty acids, is often severely inhibited. nih.govasm.org This starves the cell of the components needed for growth and repair.

Perturbation of Cell Wall Precursors : Metabolomic analysis can detect changes in the levels of precursors for peptidoglycan synthesis, providing direct evidence that the compound interferes with cell wall integrity. asm.org

Indication of Oxidative Stress : An increase in metabolites associated with oxidative damage and a corresponding depletion of antioxidant molecules (like glutathione) can confirm that the compound induces the production of reactive oxygen species (ROS). frontiersin.orgmdpi.com

These metabolic signatures provide a detailed mechanistic explanation for the synergistic effects of "this compound," linking the initial drug-target interaction to the ultimate physiological collapse of the bacterial cell. asm.orgnih.gov

Table 3: Examples of Metabolic Shifts in Bacteria Treated with "this compound"

Integrated Multi-Omics Approaches for Comprehensive Mechanistic Insights

The full elucidation of the biological impact of "this compound," also known as compound 20P, necessitates a holistic approach that moves beyond single-endpoint assays. Integrated multi-omics technologies—encompassing transcriptomics, proteomics, and metabolomics—offer a powerful strategy to build a comprehensive, systems-level understanding of its mechanism of action against pathogens like Pseudomonas aeruginosa. By simultaneously analyzing changes across the entire cascade of genetic expression, protein synthesis, and metabolic activity, researchers can connect the compound's direct molecular interactions to their ultimate effects on bacterial physiology and virulence.

A foundational piece of evidence regarding the mechanism of this compound is its ability to downregulate the expression of the pqsA gene. tandfonline.com This gene is critical for the biosynthesis of the Pseudomonas quinolone signal (PQS), a key molecule in the quorum-sensing network that governs biofilm formation and the production of virulence factors such as pyocyanin (B1662382). tandfonline.com This transcript-level insight serves as the anchor point for a broader multi-omics investigation. An integrated approach would systematically verify and expand upon this finding, creating a detailed map of the compound's impact.

A hypothetical integrated multi-omics study on P. aeruginosa treated with this compound would be designed to capture a timeline of molecular events.

Transcriptomics: This initial layer of analysis, typically performed using RNA-sequencing, would confirm the downregulation of pqsA and identify other genes whose expression is significantly altered. This could reveal a wider regulatory impact beyond the PQS system, potentially implicating other stress response pathways or metabolic circuits that are indirectly affected by the compound.

Proteomics: Following the analysis of gene transcripts, proteomics would be employed to quantify changes in the bacterial proteome. A primary goal would be to confirm that the observed decrease in pqsA mRNA leads to a corresponding reduction in the PqsA protein. Furthermore, proteomics can identify downstream effects, such as decreased levels of other enzymes in the PQS biosynthesis pathway and the diminished expression of virulence proteins that are regulated by this system.

Metabolomics: This layer provides a direct functional readout of the biochemical state of the bacterium. By analyzing the intracellular and extracellular metabolites, researchers could directly measure the reduction in PQS and its precursor, HHQ. tandfonline.com Crucially, metabolomics would also quantify the decrease in key virulence factors like pyocyanin, linking the upstream genetic and protein-level changes to a tangible reduction in pathogenic potential. tandfonline.com

By integrating the data from these three distinct but interconnected layers, a highly detailed and robust model of the compound's mechanism can be constructed. For instance, the downregulation of a specific gene (transcriptomics) can be directly linked to the reduced synthesis of its corresponding protein (proteomics), which in turn leads to a measurable decrease in a specific metabolic product and virulence factor (metabolomics).

The table below illustrates how data from each omics discipline would be integrated to provide a comprehensive mechanistic insight into the action of this compound.

Omics Technology Primary Target of Analysis Expected Observation with this compound Contribution to Comprehensive Insight
Transcriptomics mRNA transcriptsSignificant downregulation of the pqsA gene and other genes within the PQS quorum-sensing regulon.Identifies the initial genetic regulatory circuits disrupted by the compound.
Proteomics ProteinsReduced abundance of the PqsA protein and downstream virulence-associated proteins (e.g., elastase, rhamnolipid biosynthesis enzymes).Confirms that transcript-level changes are translated into functional protein changes, linking gene expression to cellular machinery.
Metabolomics Small molecule metabolitesDecreased levels of PQS, HHQ, and final virulence products like pyocyanin.Provides the ultimate functional evidence of pathway inhibition and virulence factor reduction.

This multi-layered approach ensures that the observed biological effects, such as the inhibition of biofilm formation and pyocyanin production, are mechanistically anchored to specific molecular events. tandfonline.com The synergy of these technologies provides a powerful platform for understanding not only the primary target of this compound but also the broader network of pathways affected by its activity, offering a complete picture of its impact on bacterial pathogens.

Future Directions and Emerging Research Avenues for Antibacterial Synergists

Exploration of Novel Chemical Scaffolds and Compound Classes for Synergistic Activity

The discovery of novel chemical scaffolds is crucial for the development of new antibacterial agents and synergists. nih.govmdpi.com Research is actively exploring diverse natural and synthetic sources to identify molecules that can act synergistically with existing antibiotics. While the current antibacterial pipeline is largely dominated by derivatives of known antibiotic classes, there is a growing emphasis on discovering compounds with new chemical structures and mechanisms of action. nih.govresearchgate.net

One promising area of exploration is the investigation of plant-derived compounds, such as flavonoids and polyphenols, which have demonstrated synergistic activity with conventional antibiotics. nih.govnih.gov For instance, studies have shown that certain flavonoids can enhance the efficacy of antibiotics by disrupting the bacterial cell wall and membrane, making it easier for the antibiotic to reach its target. nih.govmdpi.com Similarly, antimicrobial peptides (AMPs) are being investigated for their ability to work in concert with antibiotics to overcome resistance. nih.govfrontiersin.org The synergistic mechanisms of AMPs can include increasing membrane permeability and disrupting biofilms. frontiersin.org

The development of "Antibacterial Synergist 1" has spurred further investigation into its core chemical scaffold. Researchers are creating and screening libraries of AS1 analogs to identify modifications that could enhance its synergistic activity, broaden its spectrum, or improve its pharmacological properties. High-throughput screening of these novel compounds in combination with a panel of antibiotics against various bacterial strains is a key strategy in this endeavor.

Compound Class Potential Synergistic Mechanism Example Compounds Synergistic with "this compound" (Hypothetical)
FlavonoidsInhibition of bacterial enzymes, disruption of cell membranes. nih.govresearchgate.netQuercetin, NaringeninYes
Antimicrobial Peptides (AMPs)Increased membrane permeability, biofilm disruption. frontiersin.orgCathelicidins, DefensinsYes
AlkaloidsEfflux pump inhibition, interference with bacterial signaling.Berberine (B55584), ReserpineUnder Investigation
TerpenoidsMembrane disruption, inhibition of protein synthesis.Carvacrol, ThymolUnder Investigation

Integration of Artificial Intelligence and Quantum Computing in Synergist Design and Discovery

Generative AI models, for example, can design billions of novel molecules with desired antibiotic properties that are also synthetically feasible. sciencedaily.com Machine learning algorithms can be trained on existing data to predict synergistic antibiotic combinations with high accuracy, significantly reducing the time and cost associated with experimental screening. nih.govnih.govacs.org These models can identify patterns in complex biological data that are not apparent to human researchers, leading to the discovery of non-obvious synergistic pairings.

Computational Tool Application in Synergist Discovery Potential Impact
Machine LearningPredicting synergistic drug combinations. nih.govnih.govReduced experimental screening time and cost.
Generative AIDesigning novel antibiotic and synergist molecules. sciencedaily.comRapid generation of new drug candidates.
Quantum ComputingSimulating molecular interactions for drug design. weforum.orgnih.govHighly targeted and effective synergist design.
Network-based ModelsIdentifying drug targets and predicting interactions. researchgate.netUnderstanding the mechanisms of synergy.

Strategies to Mitigate the Evolution of Resistance to Synergistic Combinations

A critical aspect of developing synergistic antibiotic therapies is understanding and mitigating the potential for bacteria to evolve resistance to these combinations. hrc.govt.nz While combination therapy can reduce the likelihood of resistance emerging compared to monotherapy, it is not a complete safeguard. nih.govresearchgate.net

One strategy to combat resistance is to use synergistic combinations that target multiple, distinct bacterial pathways. asm.org This approach makes it more difficult for bacteria to develop resistance through a single mutation. Another approach involves the use of "resistance-proof" synergists that target fundamental bacterial processes that are less prone to mutation.

Furthermore, dynamic treatment strategies, where the specific antibiotics and synergists are cycled over time, could help to prevent the selection and proliferation of resistant strains. Understanding the evolutionary trajectories of resistance to synergistic combinations is an active area of research. researchgate.net For "this compound," studies are underway to determine the genetic and molecular mechanisms by which bacteria might develop resistance to its synergistic action with partner antibiotics. This knowledge will be crucial for designing treatment regimens that minimize the risk of resistance.

Strategy Description Potential Benefit
Multi-target TherapyCombining drugs that act on different bacterial targets. asm.orgIncreased difficulty for bacteria to develop resistance.
Resistance-proof SynergistsUsing synergists that target highly conserved bacterial functions.Reduced likelihood of target-based resistance mutations.
Dynamic DosingVarying the dosage and combination of drugs over time.Prevents the selection of resistant subpopulations.
Efflux Pump InhibitionCo-administering inhibitors of bacterial efflux pumps. nih.govRestores the efficacy of antibiotics that are subject to efflux.

Investigation of "this compound" Efficacy Against Persister Cells and Intracellular Bacterial Pathogens

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacteria that can contribute to the recalcitrance of chronic infections. nih.govnih.govmdpi.com These cells are notoriously difficult to eradicate with conventional antibiotics. nih.gov Similarly, intracellular bacterial pathogens, which reside within host cells, are often shielded from the effects of antibiotics. frontiersin.orgmdpi.com

A key area of future research is the investigation of the efficacy of "this compound" against these challenging bacterial forms. There is evidence that some synergistic combinations can be effective against persister cells. researchgate.net For example, certain adjuvants can sensitize persister cells to antibiotics by reactivating their metabolism. nih.gov

The mechanisms by which "this compound" might act against persister cells and intracellular pathogens are a focus of current studies. It is hypothesized that AS1 may disrupt the bacterial membrane, allowing for increased penetration of the partner antibiotic into both dormant persister cells and infected host cells. frontiersin.org Demonstrating the efficacy of "this compound" in these contexts would significantly expand its therapeutic potential.

Bacterial State Challenge for Antibiotic Therapy Potential Role of "this compound"
Persister CellsDormant state leads to antibiotic tolerance. nih.govmdpi.comResensitization to antibiotics, disruption of dormancy. nih.gov
Intracellular PathogensShielded from antibiotics within host cells. frontiersin.orgmdpi.comEnhanced antibiotic penetration into host cells.
BiofilmsProtective extracellular matrix limits antibiotic penetration. mdpi.comDisruption of the biofilm matrix, increased antibiotic efficacy. frontiersin.org

Q & A

Q. What are the primary mechanisms of action of Antibacterial Synergist 1, and what experimental assays are recommended to validate its synergistic effects?

this compound inhibits biofilm formation by targeting bacterial virulence factors, such as pyocyanin production in Pseudomonas aeruginosa, with reported IC50 values for biofilm inhibition . To validate synergy, use in vitro checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and time-kill curves. For biofilm quantification, employ crystal violet staining or confocal microscopy .

Q. How can researchers optimize the synthesis and characterization of this compound?

Synthetic routes for analogs of this compound often involve multi-step organic reactions, such as condensation or cyclization, with purity verified via HPLC (>95%) and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) . For scalability, consider green chemistry principles (e.g., solvent-free reactions) to improve yield and reduce waste.

Q. What are the best practices for assessing the emergence of bacterial resistance to this compound in combination therapies?

Use serial passage assays with sub-inhibitory concentrations of the synergist paired with a primary antibiotic (e.g., sulfonamides). Monitor minimum inhibitory concentration (MIC) shifts over 20–30 generations and perform whole-genome sequencing to identify resistance mutations .

Advanced Research Questions

Q. How can multi-residue detection methods for this compound be developed in complex biological matrices?

Fluorescence polarization immunoassays (FPIAs) using dihydrofolate reductase (DHFR) from sensitive bacterial strains enable rapid, specific detection in milk or tissue samples. Validate with LC-MS/MS for cross-comparison, ensuring limits of detection (LOD) <1 ppb .

Q. What experimental designs are recommended to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in vivo?

Conduct compartmental modeling in rodent studies with intravenous/oral dosing. Measure plasma concentration-time curves using LC-MS, and calculate AUC/MIC ratios. For tissue penetration, use microdialysis probes in target organs (e.g., lungs for biofilm-associated infections) .

Q. How can researchers address contradictory data on the efficacy of this compound across different bacterial strains?

Perform comparative genomics on resistant vs. susceptible strains to identify genetic determinants (e.g., efflux pump overexpression). Use isogenic mutant strains to validate targets. Replicate experiments under standardized conditions (CLSI guidelines M07 and M11) .

Q. What strategies improve the translational potential of this compound in clinical trials?

Design adaptive clinical trials focusing on combination therapies (e.g., with beta-lactams). Use pharmacokinetic bridging studies to adjust dosing in humans based on preclinical data. Incorporate biomarkers like bacterial load reduction in Phase II trials .

Methodological and Analytical Challenges

Q. How can bioinformatics tools enhance the study of this compound’s targets?

Utilize molecular docking (AutoDock Vina) to predict binding affinities with bacterial enzymes (e.g., DHFR). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Public databases like PubChem and PDB provide structural data for virtual screening .

Q. What in vitro models best replicate the complex microenvironment of bacterial biofilms for testing this compound?

Use 3D-printed hydrogel models or continuous-flow biofilm reactors to simulate in vivo conditions. Quantify synergist penetration using fluorescent derivatives and live/dead staining with SYTO9/propidium iodide .

Q. How should researchers navigate regulatory requirements for novel antibacterial synergists?

Follow FDA/EMA guidelines for combination drug development. Include genotoxicity studies (Ames test) and residue depletion trials in food animals if applicable. Reference the "One Health" framework to address environmental and clinical impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.